7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to act on different targets such as tubulin , LSD1 , and CDK2 , exhibiting potent antitumor activities.
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can exhibit significant inhibitory effects on the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .
Biochemical Pathways
The compound is known to affect the ERK signaling pathway . This pathway is crucial in regulating cell proliferation, differentiation, and survival. By inhibiting this pathway, the compound can potentially suppress the growth of cancer cells .
Result of Action
The compound has been found to exhibit antiproliferative activities against certain cancer cell lines . For instance, it can dose-dependently inhibit the growth and colony formation of MGC-803 cells . Furthermore, it can induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Biochemical Analysis
Biochemical Properties
It is known that some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and can act as antifungal, antitubercular, and antibacterial agents
Cellular Effects
Some related compounds have been reported to have antitumor properties , suggesting that 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in ethanol for about 1.5 hours . Another method involves the use of acetylacetone or acetoacetic ester as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, antiviral, and anticancer agent
Neuroprotection: Some derivatives have shown promising neuroprotective and anti-neuroinflammatory properties.
Agriculture: The compound is also explored for its potential use as a herbicide and fungicide.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar in structure but with a methyl group instead of an ethyl group.
7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another derivative with additional methyl substitution.
Uniqueness
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and chlorine atom provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-5-3-6(8)12-7(11-5)9-4-10-12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSTYGSBBPKJAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC=NN2C(=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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